2-Amino-5-fluoro-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWCLLBGLNIHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within the molecule.
Proton NMR (¹H NMR) analysis of 2-Amino-5-fluoro-N-methylbenzamide allows for the identification and characterization of the hydrogen atoms in the structure. In a study utilizing DMSO-d6 as the solvent, the compound exhibited distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. rsc.org The chemical shifts (δ) and coupling patterns provide unambiguous evidence for the substitution pattern on the benzene (B151609) ring and the presence of the N-methylamide group. rsc.org
The observed signals include a doublet for the N-methyl protons, multiplets for the aromatic protons, and a broad singlet for the primary amine (NH₂) protons. rsc.org The coupling of the aromatic protons is further influenced by the fluorine atom. rsc.org
¹H NMR Data for this compound Data obtained in DMSO-d6 at 400 MHz. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.23 | d | 4.1 | 1H | NH (Amide) |
| 7.29 | dd | 10.3, 3.0 | 1H | Aromatic H |
| 7.03 | td | 8.6, 3.1 | 1H | Aromatic H |
| 6.69 | q | 4.7 | 1H | Aromatic H |
| 6.29 | s | - | 2H | NH₂ (Amine) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum shows distinct signals for each of the eight carbon atoms. rsc.org The presence of the electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbon atoms, an effect readily observed in the spectrum. rsc.org
The spectrum, recorded in DMSO-d6, confirms the presence of the carbonyl carbon of the amide group, the aromatic carbons (with carbon-fluorine couplings), and the methyl carbon. rsc.org
¹³C NMR Data for this compound Data obtained in DMSO-d6 at 125 MHz. rsc.org
| Chemical Shift (δ) ppm | Coupling Constant (JC-F) Hz | Assignment |
|---|---|---|
| 168.29 | - | C=O (Carbonyl) |
| 152.69 | d, 230.0 | C-F |
| 146.25 | - | C-NH₂ |
| 118.93 | d, 22.5 | Aromatic C-H |
| 117.54 | d, 7.5 | Aromatic C-H |
| 114.52 | d, 5.0 | Aromatic C |
| 113.41 | d, 22.7 | Aromatic C-H |
Mass Spectrometry (MS) Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques that are well-suited for polar and thermally labile molecules, allowing for the determination of the molecular weight with minimal fragmentation. The analysis of this compound by high-resolution mass spectrometry (HRMS) using a FAB source provided a precise mass measurement. rsc.org The calculated mass for the protonated molecule [M+H]⁺ was 169.0777, with the experimental analysis finding a mass of 169.0774, confirming the elemental composition of C₈H₁₀FN₂O. rsc.org
Further confirmation is available from Liquid Chromatography-Mass Spectrometry (LCMS) analysis, which shows a molecular ion peak at an m/z of 169.1 [M+H]⁺, consistent with the compound's molecular weight of 168.17 g/mol .
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While specific experimental IR spectra for this compound are not detailed in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.
The structure contains a primary amine (-NH₂), a secondary amide (-CONH-), an aromatic ring, and a carbon-fluorine bond. Each of these groups has characteristic vibrational frequencies. The N-H stretching vibrations of the primary amine and the secondary amide are expected in the high-wavenumber region. The carbonyl (C=O) stretch of the amide group gives a strong, characteristic absorption band. The carbon-fluorine bond also produces a strong absorption in the fingerprint region. mdpi.com
Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3200 | N-H (Amine & Amide) | Symmetric & Asymmetric Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 1680-1630 | C=O (Amide I) | Stretching |
| 1600-1450 | C=C (Aromatic) | Ring Stretching |
| 1550-1510 | N-H (Amide II) | Bending |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a cornerstone analytical method in materials science and chemistry for determining the atomic and molecular structure of a crystal. In this technique, a beam of X-rays is directed at a sample, and the resulting scattering pattern is analyzed to deduce the arrangement of atoms within the material.
Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides the precise three-dimensional location of atoms in a molecule and how they are arranged in a crystal lattice. For this analysis, a high-quality single crystal of the compound is required. The diffraction pattern produced when the crystal is rotated in the X-ray beam allows for the determination of fundamental crystallographic parameters.
Key data obtained from SCXRD includes:
Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group: The symmetry elements of the crystal.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Despite the utility of this technique, a comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, detailed information on its crystal system, space group, and precise atomic coordinates from an experimental study is not publicly available at this time.
Powder X-ray Diffraction (PXRD) is utilized for the analysis of a polycrystalline or powdered solid sample. This method is instrumental in identifying the crystalline phases present in a bulk sample and can be used to assess its purity. The resulting diffractogram, a plot of signal intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
While PXRD is a standard characterization technique, published powder X-ray diffraction patterns or data tables listing characteristic peaks for this compound were not found in the reviewed scientific sources. Such data would be essential for routine identification and quality control of the bulk material.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound.
The molecular formula for this compound is C₈H₉FN₂O. Based on this formula, the theoretical elemental composition can be calculated. While experimental findings from published literature are not available, the theoretical values provide a benchmark for compositional verification.
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 57.18% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.40% |
| Fluorine | F | 18.998 | 1 | 18.998 | 11.30% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.66% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.52% |
| Total Molecular Weight | 168.171 | 100.00% |
Computational Chemistry and Theoretical Modeling of 2 Amino 5 Fluoro N Methylbenzamide and Analogs
Density Functional Theory (DFT) Studies on Molecular Structure
Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic compounds. dntb.gov.uarjptonline.org It offers a balance between computational cost and accuracy, making it suitable for analyzing molecules of moderate size like benzamide (B126) derivatives. dntb.gov.ua
Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Amino-5-fluoro-N-methylbenzamide and its analogs, this analysis reveals key details about bond lengths, bond angles, and dihedral angles that define the molecule's shape.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | C=O (Amide) | ~1.25 |
| C-N (Amide) | ~1.36 | |
| C-F (Aromatic) | ~1.35 | |
| N-H (Amine) | ~1.01 | |
| Bond Angles (°) | O=C-N | ~122 |
| C-N-C | ~121 | |
| C-C-F | ~119 |
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. dntb.gov.ua This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to undergo electronic excitation. dntb.gov.uarjptonline.org For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom and amide group influence the electron density distribution across the aromatic ring and the energies of the frontier orbitals. The analysis of the molecular electrostatic potential (MEP) surface can further help in identifying the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for intermolecular interactions. dntb.gov.uarjptonline.org
Table 2: Frontier Molecular Orbital (FMO) Properties (Theoretical) Note: Values are illustrative based on DFT calculations for analogous aromatic amides.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap implies higher reactivity and lower kinetic stability. dntb.gov.uarjptonline.org |
Spectroscopic Property Prediction via Computational Methods
Computational methods are widely used to simulate and interpret various types of spectra, providing a powerful link between a molecule's structure and its experimental spectroscopic data.
The electronic absorption spectra (UV-Visible) of organic molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). dntb.gov.ua These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For aromatic compounds like this compound, these transitions typically involve π→π* and n→π* excitations within the benzoyl and amide chromophores. The calculated absorption bands can then be compared with experimental data. dntb.gov.ua For instance, the UV-Vis spectrum of this compound has been noted to show a λmax at approximately 265 nm. Studies on other molecules show that TD-DFT calculations, often using the B3LYP functional, can provide results that are in good agreement with experimental spectra. dntb.gov.ua
Table 3: Simulated UV-Visible Absorption Data (Theoretical) Note: Representative data for a substituted benzamide calculated via TD-DFT.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| ~270 | > 0.1 | π → π |
| ~310 | < 0.05 | n → π |
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. dntb.gov.ua By computing the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental IR and Raman spectra. dntb.gov.uarjptonline.org
For this compound, key vibrational modes include the N-H stretching of the primary amine and secondary amide, the C=O stretching of the amide carbonyl group, and the C-F stretching. For example, the carbonyl stretch is typically observed in the 1650-1680 cm⁻¹ region, while N-H stretches appear in the 3200-3500 cm⁻¹ range. Comparing the computed spectrum with the experimental one helps in the definitive assignment of the observed vibrational bands. mdpi.com
Table 4: Key Theoretical Vibrational Frequencies Note: Frequencies are typical for substituted benzamides and may vary slightly for the specific compound.
| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |
| N-H Stretch (asymmetric) | Amine (NH₂) | ~3500 |
| N-H Stretch (symmetric) | Amine (NH₂) | ~3400 |
| N-H Stretch | Amide (N-H) | ~3300 |
| C=O Stretch | Amide | ~1670 |
| C-N Stretch | Amide | ~1350 |
| C-F Stretch | Fluoroaromatic | ~1250 |
Analysis of Intermolecular Interactions and Supramolecular Chemistry
The way molecules pack together in a solid state is governed by a network of intermolecular interactions. Computational methods are invaluable for analyzing these forces. Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.com By mapping properties onto this surface, one can identify the specific atoms involved in interactions and their relative contributions.
For benzamide derivatives, hydrogen bonding is a dominant interaction, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor, often forming characteristic patterns or synthons. mdpi.com In the case of this compound, the primary amino group also provides additional sites for hydrogen bonding. Other weaker interactions, such as C-H···π, C-F···π, and π-π stacking, also play a crucial role in stabilizing the crystal structure. mdpi.com Computational analysis of these non-covalent interactions helps to understand the resulting supramolecular architecture and can provide insights into the material's physical properties. mdpi.com
Hydrogen Bonding Network Analysis
The crystal packing and molecular conformation of benzamide derivatives, including this compound, are significantly influenced by hydrogen bonding. In the solid state, these molecules often form intricate networks of intermolecular and intramolecular hydrogen bonds.
A common feature in the crystal structures of benzamides is the formation of chains or dimers through intermolecular hydrogen bonds. For instance, in many benzamide structures, molecules are linked by N—H⋯O hydrogen bonds, creating chains or centrosymmetric dimers. researchgate.netnih.gov The presence of an amino group, as in this compound, provides additional hydrogen bond donors, potentially leading to more complex three-dimensional networks.
The analysis of the crystal structure of related compounds reveals that the amide group and any additional functional groups, such as hydroxyl or amino groups, are primary sites for hydrogen bond formation. acs.orgresearchgate.net For example, in N-[2-(hydroxymethyl)phenyl]benzamide, both intramolecular N−H···O(H) and intermolecular O−H···O═C hydrogen bonds are observed. acs.org Similarly, in other benzamide derivatives, N—H⋯N, C—H⋯O, and C—H⋯π interactions contribute to the crystal packing. researchgate.net
The following table summarizes common hydrogen bonding interactions observed in benzamide derivatives:
| Interaction Type | Description |
| N—H⋯O | A strong, commonly observed intermolecular hydrogen bond that often leads to the formation of chains or dimers. researchgate.netnih.gov |
| N—H⋯N | An intermolecular hydrogen bond that can contribute to the formation of supramolecular networks. researchgate.net |
| O—H⋯O | An intermolecular hydrogen bond present in derivatives with hydroxyl groups, contributing to chain formation. acs.org |
| C—H⋯O | A weaker intermolecular hydrogen bond that provides additional stabilization to the crystal packing. researchgate.netresearchgate.net |
| C—H⋯F | A weak intermolecular interaction observed in fluorinated analogs that can influence crystal packing. ias.ac.in |
| N—H⋯F | An intramolecular hydrogen bond that can stabilize the molecular conformation in some fluorinated derivatives. mdpi.com |
| C—H⋯π | An interaction between a C-H bond and an aromatic ring that contributes to the overall stability of the crystal structure. researchgate.neteurjchem.com |
| Intramolecular N—H⋯O | A hydrogen bond within the same molecule that helps to stabilize its conformation. acs.org |
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.govnih.gov
For benzamide derivatives, Hirshfeld surface analysis reveals the relative importance of various intermolecular contacts in stabilizing the crystal structure. Two-dimensional fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of these interactions by plotting the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. nih.goviucr.org
For example, in a study of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its analog, the fingerprint plots showed the following contributions:
H···H: ~31-32%
C···H/H···C: ~23%
O···H/H···O: ~14-17%
F···H/H···F: ~7-9% nih.gov
These fingerprint plots can effectively distinguish the variations in crystal packing between different compounds or polymorphs. nih.gov The presence of different functional groups or changes in substitution patterns will alter the distribution and percentage contribution of these contacts. For instance, the introduction of a fluorine atom leads to the appearance of F···H/H···F contacts, which can be significant in directing the supramolecular assembly. mdpi.comnih.gov Similarly, the presence of sulfur atoms introduces S···H/H···S and S···C/C···S contacts. nih.gov
The following table provides a hypothetical breakdown of intermolecular contact contributions for a compound like this compound, based on findings from related structures.
| Contact Type | Estimated Contribution (%) | Significance |
| H···H | 30 - 40 % | Represents the most frequent, though weaker, van der Waals contacts. nih.govnih.gov |
| C···H/H···C | 20 - 25 % | Indicates the presence of C-H···π or other C-H···aromatic interactions. nih.goviucr.org |
| O···H/H···O | 10 - 15 % | Corresponds to strong N-H···O or O-H···O hydrogen bonds. nih.goviucr.org |
| F···H/H···F | 5 - 10 % | Highlights the role of the fluorine substituent in forming intermolecular contacts. nih.gov |
| N···H/H···N | 5 - 10 % | Represents hydrogen bonds involving the amino and amide groups. nih.gov |
Atom-Atom Potentials and PIXEL Method for Interaction Energies
To gain a deeper, quantitative understanding of the forces governing the crystal packing of this compound and its analogs, computational methods such as atom-atom potentials and the PIXEL method are employed. These approaches allow for the calculation of intermolecular interaction energies, providing insights into the stability of different crystal structures and the relative strengths of various non-covalent interactions.
The atom-atom potential method, using potentials like the FIT potential, calculates lattice energies by summing the interaction energies between all pairs of atoms in the crystal. acs.org This method can be used to compare the stability of different polymorphs and to understand the energetic consequences of conformational changes due to crystal packing. acs.orgnih.gov
The PIXEL method offers a more detailed analysis by partitioning the total interaction energy into Coulombic, polarization, dispersion, and repulsion components. This decomposition helps to elucidate the nature of the intermolecular interactions. For instance, it can distinguish between interactions that are primarily electrostatic (Coulombic) and those that are dominated by dispersion forces. acs.orgresearchgate.net
Studies on related benzamide derivatives have shown that dispersion forces are often the most significant attractive contribution to the lattice energy, even in the presence of strong hydrogen bonds. ias.ac.inacs.org The electrostatic component, which includes hydrogen bonding, is also a major stabilizing factor.
For example, in a study of N-[2-(hydroxymethyl)phenyl]benzamide polymorphs, PIXEL calculations revealed that the strongest interaction was the O-H···O=C hydrogen bond, with a significant contribution from both electrostatic and dispersion energies. acs.org In another study on halogenated benzamides, PIXEL calculations showed that most of the interactions present in the crystal structures were dispersive in nature. ias.ac.in
The following table illustrates a hypothetical energy decomposition for a significant intermolecular interaction, such as an N-H···O hydrogen bond, in a crystal of a this compound analog, based on published data for similar systems.
| Interaction Pair | Total Energy (kJ/mol) | Coulombic Energy (kJ/mol) | Polarization Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) |
| N-H···O Dimer | -60.5 | -35.2 | -8.3 | -45.0 | 28.0 |
| π-π Stacking | -51.2 | -7.7 | -5.9 | -46.6 | 26.4 |
Please note that these values are illustrative and based on findings from related benzamide structures. acs.org
These computational methods are invaluable for understanding the subtle balance of forces that determines the crystal structure of complex organic molecules like this compound. They provide a quantitative basis for interpreting the results of experimental crystallographic studies and for predicting the properties of new materials.
Advanced Computational Approaches in Medicinal Chemistry
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. For this compound and its analogs, molecular docking simulations can elucidate how these molecules interact with biological targets such as enzymes and receptors.
Docking studies on various benzamide derivatives have revealed key interactions that contribute to their biological activity. These often involve hydrogen bonds between the amide group of the ligand and amino acid residues in the active site of the protein. researchgate.netmdpi.com The aromatic rings of the benzamide scaffold frequently engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. mdpi.compnrjournal.com
The fluorine substituent in this compound can play a significant role in modulating binding affinity and selectivity. Fluorine can alter the electronic properties of the aromatic ring, influence the acidity of nearby protons, and participate in favorable interactions with the protein, such as halogen bonds or dipole-dipole interactions. acs.orgsemanticscholar.org
A typical molecular docking workflow involves preparing the 3D structures of the ligand and the receptor, defining the binding site, and then using a scoring function to evaluate and rank the different binding poses. The results can be visualized to identify the specific amino acid residues involved in the interaction.
Below is a table summarizing potential interactions of a benzamide ligand with a hypothetical protein target, based on common findings from docking studies of similar molecules.
| Interaction Type | Ligand Functional Group | Potential Interacting Residue(s) |
| Hydrogen Bond | Amide N-H (donor) | Aspartate, Glutamate, Serine (acceptor) |
| Hydrogen Bond | Amide C=O (acceptor) | Arginine, Lysine, Serine, Tyrosine (donor) mdpi.com |
| Hydrogen Bond | Amino group (donor) | Aspartate, Glutamate (acceptor) |
| Halogen Bond/Dipole-Dipole | Fluorine | Backbone carbonyls, polar residues |
| π-π Stacking | Benzene (B151609) ring | Tyrosine, Phenylalanine, Tryptophan, Histidine pnrjournal.com |
| Hydrophobic Interactions | Methyl group, aromatic ring | Leucine, Valine, Isoleucine, Alanine |
In Silico Drug-Receptor Interaction Profiling
In silico drug-receptor interaction profiling expands on molecular docking by systematically evaluating the binding of a ligand against a panel of different receptors. This approach helps to predict the polypharmacology of a compound—its ability to interact with multiple targets—which can be crucial for understanding both its therapeutic effects and its potential for off-target side effects.
For this compound, such profiling could identify its primary biological targets as well as any secondary targets. This is particularly relevant for classes of compounds like benzamides, which are known to interact with a variety of receptors, including dopamine (B1211576) receptors, serotonin (B10506) receptors, and various enzymes. nih.govnih.gov
Computational tools and databases can be used to screen a ligand against hundreds or even thousands of protein structures. By analyzing the predicted binding affinities and interaction patterns across this diverse set of targets, a comprehensive interaction profile can be generated. This profile can then be used to prioritize compounds for further experimental testing and to guide the design of more selective ligands.
The fluorination of ligands can have a significant impact on their receptor interaction profiles. A data-driven analysis of fluorinated ligands for aminergic G protein-coupled receptors (GPCRs) showed that while fluorination of an aromatic ring did not show a clear trend in affecting affinity, substitution at the ortho position was often favorable. nih.gov Conversely, fluorination of aliphatic parts of a molecule more frequently led to a decrease in biological activity. nih.gov
A hypothetical in silico interaction profile for a benzamide analog might reveal high affinity for its intended target, along with weaker, but still significant, interactions with other related receptors. This information is invaluable for medicinal chemists seeking to optimize the selectivity and safety of a drug candidate.
The following table illustrates a simplified, hypothetical interaction profile for a benzamide derivative against a small panel of receptor subtypes.
| Receptor Target | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Predicted Effect |
| Dopamine D2 Receptor | 15 | Asp114, Ser193, Phe389 | Antagonist |
| Dopamine D4 Receptor | 85 | Asp115, Ser197, Tyr416 | Weak Antagonist |
| Serotonin 5-HT2A Receptor | 250 | Asp155, Ser242, Phe339 | Negligible |
| Adrenergic α1A Receptor | >1000 | - | Inactive |
Generative Active Learning for Small-Molecule Protein Binders
Generative active learning represents a cutting-edge computational approach that combines generative models with active learning to accelerate the discovery of novel small-molecule protein binders. arxiv.orgarxiv.org This methodology is particularly powerful for exploring the vast chemical space to find molecules with desired properties, such as high binding affinity for a specific protein target.
The process typically involves a generative model, often based on deep reinforcement learning, that proposes new molecular structures. arxiv.orgarxiv.org These generated molecules are then evaluated using a computationally expensive but accurate method, such as molecular docking or free energy calculations, which acts as an "oracle." arxiv.org An active learning component then uses the results from the oracle to guide the generative model, helping it to learn the features of molecules that lead to high scores and to focus its search on more promising areas of chemical space. scispace.comrsc.org
This iterative process can lead to an exponential speed-up in the discovery of novel and potent ligands compared to traditional virtual screening methods. arxiv.org For a target of interest for this compound, a generative active learning approach could be used to design novel analogs with improved binding affinity and other desirable drug-like properties. The model can be constrained to generate molecules that are synthesizable and possess favorable pharmacokinetic profiles.
A recent study demonstrated the power of this approach, called LambdaZero, in designing novel inhibitors for the enzyme soluble Epoxide Hydrolase 2 (sEH). The method discovered novel chemical scaffolds and generated molecules with docking scores that would have required the screening of hundreds of billions of molecules using conventional methods. arxiv.org One of the lead compounds identified was a benzamide derivative, highlighting the applicability of this technique to the chemical class of this compound. arxiv.org
The key components of a generative active learning workflow for drug design are summarized below:
| Component | Description |
| Generative Model | A machine learning model (e.g., a recurrent neural network or a transformer) that learns to generate novel molecular structures. |
| Active Learning Loop | An iterative process where the model proposes candidates, which are then evaluated, and the results are used to retrain and improve the model. scispace.comrsc.org |
| Oracle Function | A high-accuracy computational method (e.g., molecular docking, free energy calculations) used to score the generated molecules. arxiv.org |
| Scoring and Constraints | The model is optimized to generate molecules with high scores from the oracle, while also satisfying constraints related to synthesizability, drug-likeness, and other properties. arxiv.org |
Polymorphism and Solid State Characteristics
Analysis of Crystal Packing Arrangements and Lattice Structures
Without experimental data, the crystal packing of 2-Amino-5-fluoro-N-methylbenzamide can be predicted based on the analysis of related structures. In many fluorinated benzamides, the crystal packing is dominated by a network of hydrogen bonds. researchgate.netgoogle.com.pg The primary amide group is a robust hydrogen-bonding motif, often forming dimers or catemers (chains) through N-H···O interactions.
The presence of the amino group introduces additional possibilities for hydrogen bonding, potentially leading to more complex three-dimensional networks. Furthermore, the fluorine substituent can participate in weaker C-H···F hydrogen bonds, which, although less energetic than conventional hydrogen bonds, can play a significant role in directing the crystal packing and stabilizing specific polymorphic forms. googleapis.com Studies on fluorinated benzamides have shown that C-H···F interactions can be short, directional, and have a notable electrostatic contribution. researchgate.net
Table 1: Predicted Key Crystal Packing Parameters for this compound
| Parameter | Predicted Characteristic | Basis for Prediction |
| Primary Hydrogen Bonding Motif | N-H···O dimers or catemers | Common in benzamide (B126) derivatives google.com |
| Secondary Interactions | C-H···F hydrogen bonds, N-H···N interactions, π-π stacking | Presence of fluorine, amino group, and aromatic ring researchgate.netgoogleapis.com |
| Potential for Polymorphism | High | Multiple hydrogen bond donors/acceptors and flexible side chain mdpi.com |
| Likely Space Groups | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Common for organic molecules of this type mdpi.com |
Intermolecular Forces Governing Polymorphic Behavior
The polymorphic behavior of this compound would be governed by a delicate balance of various intermolecular forces. The relative strengths of these interactions would dictate the thermodynamic stability of different potential polymorphs.
The most significant intermolecular interactions are expected to be the N-H···O hydrogen bonds formed by the amide and amino groups. These are strong, directional interactions that would likely form the primary supramolecular synthons in the crystal structure. The fluorine atom introduces the possibility of C-H···F hydrogen bonds, which have been shown to be influential in the crystal packing of other fluorinated organic molecules. researchgate.net
Table 2: Expected Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Strong Hydrogen Bond | Amide N-H, Amino N-H | Carbonyl O | Primary structure-directing force |
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Fluorine, Carbonyl O | Fine-tuning of crystal packing, stabilization of specific polymorphs |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to lattice energy, influencing molecular orientation |
| van der Waals Forces | All atoms | All atoms | Overall cohesive energy |
Knowledge-Based Prediction and Experimental Screening Strategies for Polymorphs
In the absence of experimental data, computational methods for crystal structure prediction (CSP) offer a powerful tool for exploring the potential polymorphic landscape of this compound. google.com CSP algorithms generate a large number of hypothetical crystal structures and rank them based on their calculated lattice energies. These predictions can guide experimental polymorph screens by identifying the most likely crystal packing arrangements.
Knowledge-based approaches, which utilize information from the Cambridge Structural Database on the preferred packing motifs of similar functional groups, can also be employed to predict likely supramolecular synthons. researchgate.net For this compound, this would involve searching for common hydrogen-bonding patterns among fluorinated and aminated benzamides.
An experimental polymorph screen would involve crystallizing the compound from a wide variety of solvents with different polarities and at different temperatures and evaporation rates. dcu.ie Techniques such as cooling crystallization, slurry conversion, and crystallization from the melt would be employed to access different kinetic and thermodynamic polymorphs. High-throughput screening methods, which automate the crystallization process in small volumes, could also be utilized to efficiently explore a large crystallization space. Each solid form obtained would then be characterized using the techniques mentioned in section 5.1 to determine if it is a unique polymorph.
Mechanistic Studies of Biological Activities of 2 Amino 5 Fluoro N Methylbenzamide Analogs
Enzyme Inhibition Kinetics and Mechanisms
The unique structural features of 2-Amino-5-fluoro-N-methylbenzamide analogs make them promising candidates for enzyme inhibition. The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the benzamide (B126) core provides a scaffold for diverse functionalization. mdpi.com
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. nih.gov Studies on analogs of this compound have revealed their potential as MAO inhibitors. For instance, a study on 5-hydroxy-2-methyl-chroman-4-one, a compound with structural similarities, demonstrated selective and reversible competitive inhibition of MAO-B with a Ki value of 0.896 µM. nih.gov The IC50 values for this compound against MAO-A and MAO-B were 13.97 µM and 3.23 µM, respectively, indicating a preference for MAO-B. nih.gov This selectivity is significant as MAO-B is primarily associated with neurodegenerative diseases. nih.gov
Cholinesterase (AChE and BuChE) Inhibition Studies
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for regulating acetylcholine (B1216132) levels in the nervous system. rsc.org Inhibition of these enzymes is a primary approach for managing Alzheimer's disease. rsc.org While direct studies on this compound are limited, research on structurally related benzamide and heterocyclic derivatives highlights their potential as cholinesterase inhibitors. For example, certain N-substituted pyrazole (B372694) derivatives have shown potent AChE inhibition with IC50 values as low as 0.017 µM. rsc.org Similarly, some benzimidazole (B57391) analogs have demonstrated excellent AChE inhibition, with one derivative showing an IC50 of 5.12 µM for AChE and 8.63 µM for BuChE. rsc.org The mechanism of inhibition for some of these analogs has been identified as reversible and of a mixed or non-competitive type. rsc.org
Carbohydrate Enzyme Inhibition (α-Glucosidase, α-Amylase)
Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. mdpi.comnih.gov The fluorine atom in fluorinated compounds can enhance their inhibitory activity by forming strong interactions with the enzyme's active site. mdpi.com Studies on fluorinated benzenesulfonic ester derivatives have shown significant α-glucosidase and α-amylase inhibitory activities. mdpi.com For example, a 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative exhibited the highest α-amylase inhibition with an IC50 value of 3.1 ± 0.110 µM. mdpi.com The inhibitory potential is often influenced by the position and nature of substituents on the aromatic ring. nih.gov
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in tumor development and metastasis. mdpi.commdpi.com Consequently, FAK has emerged as a significant target for anticancer drug development. mdpi.comdoi.org Analogs of this compound are integral components of many potent FAK inhibitors. mdpi.com These inhibitors typically feature a pyrimidine (B1678525) core, and the N-methylbenzamide group is often oriented towards the solvent-exposed region of the FAK kinase domain. nih.gov
The introduction of a fluorine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold in some FAK inhibitors has been shown to improve their activity. nih.gov For instance, one such compound demonstrated a FAK inhibitory activity of 22 nM. nih.gov Another derivative, 2-((2-((3-(acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide, showed good activity against FAK and inhibited the proliferation of various cancer cell lines. mdpi.com The inhibitory mechanism of these compounds often involves binding to the ATP-binding pocket of FAK, thereby blocking its kinase activity. mdpi.com
Below is an interactive table summarizing the FAK inhibitory activity of selected compounds.
| Compound | FAK IC50 (nM) | Cell Lines Tested | Reference |
| TAE226 | - | - | nih.gov |
| PF-562271 | - | - | mdpi.com |
| Derivative 12 | 2.75 | - | nih.gov |
| Derivative 13 | 1.87 | - | nih.gov |
| Derivative 17 | 0.83 | A549, SKOV-3 | nih.gov |
| Derivative 23 | 22 | - | nih.gov |
| Derivative 24 | 12 | - | nih.gov |
| Compound 20 | - | SMMC7721, YY8103 | mdpi.com |
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a validated target for antiviral therapy. nih.govgoogle.com The development of inhibitors that can block the strand transfer reaction catalyzed by integrase is a key area of research. nih.gov Analogs of this compound have been incorporated into novel HIV-1 integrase inhibitors. For example, N-(4-fluoro-2-(methylcarbamoyl)benzyl)-2,3-dihydroxybenzamide was synthesized as a potent inhibitor. nih.gov These inhibitors are designed to chelate the two divalent magnesium ions in the enzyme's active site, a common mechanism for many integrase inhibitors. nih.gov Some allosteric inhibitors, which bind to a site other than the active site, have also been developed and can disrupt the interaction between integrase and the host cofactor LEDGF/p75. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Src Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) and Src kinase are key players in cell signaling pathways that regulate cell growth, proliferation, and survival. researchgate.net Their dysregulation is frequently observed in various cancers, making them important targets for anticancer therapies. researchgate.net Diaminopyrimidine derivatives incorporating the 2-amino-N-methylbenzamide moiety have been synthesized and evaluated as dual inhibitors of EGFR and Src. researchgate.net One such compound, 2-((2-((4-((2-(Cyclohexylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide, exhibited significant antitumor activities against several cancer cell lines. researchgate.net The mechanism of these inhibitors generally involves binding to the ATP-binding site of the kinases, thereby preventing their phosphorylation activity. acs.org
Structure-Activity Relationship (SAR) Studies
Influence of Substituent Modifications on Biological Activity
The potency and selectivity of this compound analogs can be significantly altered by modifying substituents on the benzamide scaffold. Research has shown that even minor changes to the aromatic ring or the amide group can lead to substantial differences in biological outcomes.
Substitutions on the benzamide ring play a critical role in modulating activity. For instance, the position and nature of electron-donating or electron-withdrawing groups can affect the molecule's interaction with its biological target. Studies on related 2-aminobenzamide (B116534) derivatives have demonstrated that introducing specific substituents can enhance desired activities, such as anticancer or antimicrobial effects. For example, in a series of 2-aminobenzamide derivatives, the presence of a nitro group was found to be beneficial for antifungal activity against certain strains. researchgate.netresearchgate.netnih.gov The introduction of a 4-fluorophenyl group at the N-position of 2-aminobenzamide has also been explored, with the fluorine atom potentially influencing binding affinity and metabolic stability. nih.gov
Modifications to the amino and amide nitrogen atoms have also been a key focus of SAR studies. In the development of antithrombotic agents based on the 2-aminobenzamide scaffold, substituting the nitrogens with benzyl (B1604629) or substituted benzyl groups resulted in compounds with improved activity. nih.gov This suggests that the size and nature of the substituent at these positions are critical for effective interaction with the target enzyme.
The following table summarizes the influence of various substituent modifications on the biological activity of 2-aminobenzamide analogs, based on findings from different research studies.
| Compound/Analog Series | Substituent Modification | Observed Effect on Biological Activity | Reference |
| 2-Aminobenzamide Derivatives | N-substitution with benzyl/substituted benzyl groups | Improved antithrombotic activity. | nih.gov |
| 2-Aminobenzamide Derivatives | Introduction of a nitro group at the 3-position | Enhanced antifungal activity against Aspergillus fumigatus. | |
| 2-Aminobenzamide Derivatives | N-substitution with a 4-fluorophenyl group | Investigated for antimicrobial activity. | nih.gov |
| Benzothiazole-containing 2-aminobenzamides | Substitution with electron-withdrawing groups on the acyl aryl ring | Beneficial for cytotoxic activity. | researchgate.net |
| 2-Aminobenzamide Derivatives | N-substitution with a p-tolyl group | Studied for antimicrobial properties. | nih.gov |
Multiparametric Optimization in SAR Analysis
In modern drug discovery, the optimization of a lead compound into a viable drug candidate is a complex process that requires balancing multiple properties simultaneously. This is where multiparametric optimization (MPO) becomes an invaluable tool in SAR analysis. nih.gov MPO moves beyond the traditional focus on optimizing a single parameter, such as potency, and instead seeks to find a harmonious balance between efficacy, safety, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govresearchgate.net
For example, in the optimization of benzamide derivatives as Rho kinase inhibitors, a multi-objective workflow was used to simultaneously model inhibitory activity and toxicity. nih.govuncst.go.ug This was achieved by considering the ratio of potency (pIC50) to toxicity (pLD50) as the response variable in their models. nih.gov Such an approach helps in identifying candidates that are not only potent but also have a favorable safety profile early in the drug discovery process.
The application of MPO in the context of this compound analogs would involve the systematic evaluation of how different substituents affect a range of properties, as illustrated in the hypothetical data table below. This allows for a more holistic and efficient exploration of the chemical space to identify compounds with the best possible combination of desired attributes.
| Parameter | Desired Outcome | Example Structural Influence | Rationale for Optimization |
| Potency (e.g., IC50) | Low value (high potency) | Electron-withdrawing groups on the benzamide ring can enhance interactions with the target. | To ensure the compound is effective at a low concentration. |
| Selectivity | High selectivity for the intended target | Bulky substituents on the amide nitrogen may prevent binding to off-targets. | To minimize side effects caused by interactions with other biological molecules. |
| Solubility | High aqueous solubility | Introduction of polar groups like hydroxyl or amino groups. | To ensure good absorption and distribution in the body. |
| Metabolic Stability | High stability to avoid rapid breakdown | Fluorine substitution can block sites of metabolism. | To increase the half-life of the drug in the body, allowing for less frequent dosing. |
| Permeability | Optimal lipophilicity (logP) | Balancing polar and non-polar substituents. | To ensure the compound can pass through cell membranes to reach its target. |
Medicinal Chemistry and Drug Discovery Applications
Lead Identification and Optimization Strategies
The journey from a preliminary "hit" to a viable "lead" candidate is a critical phase in drug development. This process involves iterative chemical modifications to optimize a compound's potency, selectivity, and pharmacokinetic properties.
In drug discovery, a "hit" is a compound that displays a desired biological activity in an initial screen. The subsequent hit-to-lead phase aims to transform this initial finding into a "lead" compound with a more promising profile for further development. nih.govdrugtargetreview.com This progression often involves synthesizing analogs to establish a structure-activity relationship (SAR), which guides the optimization of the molecule's properties. For instance, in the development of inhibitors for targets like protein arginine methyl transferase 5 (PRMT5), researchers may start with multiple fragment hits and employ a process of fragment growth and optimization to significantly increase potency and improve drug-like properties. nih.gov A compound like 2-Amino-5-fluoro-N-methylbenzamide can serve as a valuable scaffold in such a process, where modifications to the amino group or the aromatic ring can be systematically explored to enhance target engagement and selectivity.
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. drugdiscoverychemistry.com This approach uses libraries of small, low-molecular-weight molecules, or "fragments," to screen against a biological target. nih.govyoutube.com Because of their small size, fragments are more efficient binders and can explore chemical space more effectively than larger molecules used in traditional high-throughput screening (HTS). jubilantbiosys.com
Once a fragment binds to a target, its low affinity is systematically improved through chemical modifications. This can involve "growing" the fragment by adding new functional groups to enhance interactions with the target or "linking" two or more fragments that bind to adjacent sites. youtube.com A molecule with the structural simplicity of this compound is well-suited for FBDD, either as an initial fragment hit itself or as a derivative of a smaller fragment, providing a solid starting point for optimization against therapeutic targets. mdpi.com
Rational Design of Derivatives and Analogs
The rational design of new molecules based on a known scaffold is a cornerstone of modern medicinal chemistry. By understanding the interactions between a compound and its target, chemists can make informed modifications to improve its therapeutic potential.
The design of potent and specific inhibitors often relies on understanding the structure-activity relationship (SAR) of a chemical series. For example, in the development of negative allosteric modulators for the mGlu5 receptor, researchers fixed the core structure as a 3-cyano-5-fluorobenzamide (B1149405) to explore how different amine substituents would affect potency. nih.gov This systematic approach allows for the rapid generation of data to guide inhibitor design. The introduction of fluorine, as seen in this compound, is a common strategy to increase binding affinity and metabolic stability. nih.gov
The following table, adapted from a study on related benzamide (B126) derivatives, illustrates how minor structural modifications can lead to significant shifts in potency.
| Compound | Modification | Potency (IC₅₀ in nM) |
| Analog 1 | 2-aminopyridine | Moderately Potent |
| Analog 2 | 6-methyl-2-aminopyridine | ~50-fold improvement vs. Analog 1 |
| Analog 3 | 4-methylthiazole | >150-fold improvement vs. thiazole (B1198619) base |
This interactive table showcases structure-activity relationship data from related benzamide analogs, demonstrating the impact of specific chemical modifications on biological activity. nih.gov
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with similar biological activity to a known parent compound but with a different core structure. nih.gov This technique can lead to compounds with improved properties, such as better intellectual property standing, enhanced selectivity, or more favorable pharmacokinetics. nih.gov For example, a scaffold hopping approach was successfully used to identify furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum, starting from a thienopyrimidine acid template. researchgate.net The benzamide core of this compound could serve as a starting point for such an exploration, where the central phenylamide structure is replaced by other bioisosteric rings to discover new classes of inhibitors.
Role as Chemical Reagents and Synthetic Building Blocks
Beyond its potential as a bioactive molecule, this compound and its structural relatives are valuable as chemical reagents and building blocks in organic synthesis. Their functional groups—the amine, the fluorine, and the amide—provide reactive handles for constructing more complex molecules.
The use of a fixed benzamide core is an effective strategy for rapidly building libraries of compounds for SAR exploration. For example, by using commercially available 3-cyano-5-fluorobenzoic acid, researchers can couple it with a wide variety of amines in a single step to generate a large number of analogs. nih.gov This modular approach is highly efficient for exploring the chemical space around the amine portion of the molecule. Similarly, this compound can be used as a versatile building block, enabling the synthesis of diverse compound libraries for screening against various biological targets. mdpi.com Fluorinated building blocks, in general, are of high importance in drug discovery due to the favorable properties that fluorine imparts on the final compounds. nih.gov
Despite a comprehensive search of scientific literature and patent databases, no specific examples or detailed research findings directly outlining the utilization of This compound in the synthesis of either androgen receptor antagonists or kinase inhibitors could be located.
The requested article sections are:
Application in the Preparation of Kinase Inhibitors
While the aminobenzamide scaffold is a known structural motif in medicinal chemistry for both of these target classes, and related isomers are used in the synthesis of prominent drugs, no documents were found that specifically name "this compound" as a starting material or key intermediate for these applications. Therefore, it is not possible to provide a detailed and scientifically accurate article on this specific compound within the strict confines of the provided outline.
Analytical Method Development for Research and Characterization
Chromatographic Method Development
Chromatographic techniques are paramount for the separation, identification, and quantification of 2-Amino-5-fluoro-N-methylbenzamide from reaction mixtures, and for monitoring its stability. The selection of an appropriate chromatographic method is dependent on the physicochemical properties of the analyte and the research question at hand.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of moderately polar to nonpolar compounds. Given the aromatic and substituted amide structure of this compound, RP-HPLC is a suitable method for its analysis.
The development of an RP-HPLC method for this compound would typically involve the optimization of several key parameters to achieve adequate separation and peak shape. A common starting point for a structurally similar compound, 4-amino-2-fluoro-N-methylbenzamide, which is an impurity of the drug Apalutamide, utilizes a C18 column. jddtonline.info For this compound, a similar approach would be effective.
The mobile phase composition is a critical factor. A typical mobile phase for such an analysis would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). For instance, a gradient elution with a mobile phase of ammonium (B1175870) phosphate (B84403) buffer and acetonitrile has been used for the analysis of a related fluorinated benzamide (B126). jddtonline.info The pH of the aqueous phase can also be adjusted to optimize the retention and peak shape of the analyte, especially given the presence of the basic amino group.
The flow rate and column temperature are also optimized to ensure efficient separation within a reasonable analysis time. Detection is commonly performed using a UV detector, with the wavelength selected based on the compound's UV absorbance spectrum. For related benzamide structures, detection wavelengths in the range of 240-280 nm are often employed. jddtonline.info
A hypothetical set of optimized RP-HPLC conditions for the analysis of this compound is presented in Table 1.
Table 1: Illustrative RP-HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium Phosphate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of conditions based on methods for structurally similar compounds and is for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For more sensitive and selective analysis, particularly for identification of trace impurities or for use in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.
In the development of an LC-MS/MS method for this compound, the chromatographic conditions would be similar to those for RP-HPLC, but with the use of volatile mobile phase additives, such as formic acid or ammonium formate (B1220265), to ensure compatibility with the mass spectrometer's ion source.
The mass spectrometer parameters are optimized for the specific compound. For this compound, with a molecular weight of 168.17 g/mol , the protonated molecule [M+H]⁺ would be expected at an m/z of 169.17. Electrospray ionization (ESI) in positive ion mode is a common and effective ionization technique for this type of molecule.
In MS/MS, a precursor ion (in this case, m/z 169.17) is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. The collision energy required to induce fragmentation is optimized to maximize the signal of the most abundant and specific product ions.
An illustrative set of LC-MS/MS parameters for the analysis of this compound is provided in Table 2.
Table 2: Illustrative LC-MS/MS Method Parameters for this compound
| Parameter | Condition |
| Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% A to 5% A over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 169.2 |
| Product Ion 1 (m/z) | Hypothetical value 1 |
| Product Ion 2 (m/z) | Hypothetical value 2 |
| Collision Energy (eV) | Optimized value |
This table presents a hypothetical set of conditions based on the known molecular weight and general principles of LC-MS/MS analysis for similar compounds. The product ions and collision energy would need to be determined experimentally.
Validation of Analytical Methods in Research Contexts
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. In a research context, method validation demonstrates that the method is reliable and will produce accurate and reproducible data for the characterization of this compound. The extent of validation may vary depending on the research phase, but typically includes the assessment of several key performance characteristics.
Key validation parameters for chromatographic methods include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing a placebo or blank sample and showing no interfering peaks at the retention time of the analyte.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) close to 1.0 indicates good linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by the recovery of a known amount of analyte spiked into a blank matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
An example of acceptance criteria for these validation parameters in a research setting is provided in Table 3.
Table 3: Typical Acceptance Criteria for Analytical Method Validation in a Research Context
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% |
| LOQ | Signal-to-noise ratio ≥ 10 |
| LOD | Signal-to-noise ratio ≥ 3 |
This table provides illustrative acceptance criteria which may be adjusted based on the specific requirements of the research.
By developing and validating robust chromatographic methods, researchers can confidently characterize the purity, stability, and other critical quality attributes of this compound, thereby ensuring the reliability of data generated in subsequent research endeavors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-fluoro-N-methylbenzamide?
- Methodology : A two-step synthesis is commonly employed:
Fluorination : Introduce fluorine at the 5-position of 2-nitro-N-methylbenzamide using KF/18-crown-6 in DMF at 100°C (analogous to fluorination methods in benzamide derivatives ).
Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol at room temperature (similar to protocols for 2-Amino-5-chloro-N-methylbenzamide ).
- Validation : Confirm purity via HPLC (≥98%) and structural identity using ¹⁹F NMR (δ ≈ -110 ppm for aromatic fluorine) and ESI-MS (expected [M+H]⁺ = 198.08) .
Q. How to characterize the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ≈ 265 nm). Compare with structurally similar compounds like 2-Amino-5-chlorobenzamide (solubility: 12 mg/mL in DMSO) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How to resolve contradictions in reported spectral data for fluorinated benzamides?
- Case Study : Discrepancies in ¹H NMR chemical shifts for 2-Amino-5-fluorobenzoic acid (δ 6.8–7.2 ppm) vs. This compound may arise from solvent effects or H-bonding .
- Resolution :
Perform variable-temperature NMR to assess H-bonding dynamics.
Compare DFT-calculated shifts (B3LYP/6-311+G(d,p)) with experimental data .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to evaluate Fukui indices (f⁻) for electrophilic attack at the fluorine position .
- Reactivity Prediction : Compare with experimental results from SNAr reactions (e.g., substitution with piperidine in DMF at 80°C) .
Methodological Notes
- Synthesis Optimization : Use HATU/DMAP coupling for intermediates to improve yields (85–90% vs. traditional methods at 70%) .
- Contamination Risks : Monitor for dehalogenation byproducts (e.g., 2-Amino-N-methylbenzamide) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
